4-({[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methyl]amino}methyl)benzoic acid hydrochloride
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Description
The compound you mentioned is a complex organic molecule that contains a benzimidazole ring and a benzoic acid group. Benzimidazole is a type of organic compound that consists of a benzene ring fused to an imidazole ring . Benzoic acid is a simple aromatic carboxylic acid . The presence of these functional groups could suggest a variety of potential uses in fields such as medicinal chemistry or materials science .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the benzimidazole ring, followed by the attachment of the benzoic acid group. Benzimidazoles can be synthesized through the reaction of o-phenylenediamine with a carboxylic acid . The benzoic acid group could potentially be introduced through a substitution reaction .Molecular Structure Analysis
The benzimidazole ring system is planar and aromatic, contributing to the stability of the molecule . The benzoic acid group contains a carboxylic acid functional group, which can participate in hydrogen bonding and can be deprotonated to form a carboxylate anion .Chemical Reactions Analysis
Benzimidazoles are known to participate in a variety of chemical reactions, including acting as ligands in coordination chemistry and undergoing electrophilic substitution . The carboxylic acid group in benzoic acid can undergo reactions such as esterification and amide formation .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would depend on the specific substituents present. In general, benzimidazoles are stable and relatively non-reactive due to their aromaticity . Benzoic acid is a weak acid and is somewhat soluble in water .Mechanism of Action
Properties
IUPAC Name |
4-[[(1,3-dimethyl-2-oxobenzimidazol-5-yl)methylamino]methyl]benzoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3.ClH/c1-20-15-8-5-13(9-16(15)21(2)18(20)24)11-19-10-12-3-6-14(7-4-12)17(22)23;/h3-9,19H,10-11H2,1-2H3,(H,22,23);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJXALIXGHKDNRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)CNCC3=CC=C(C=C3)C(=O)O)N(C1=O)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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